molecular formula C11H9NO3S2 B2565264 2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid CAS No. 380640-18-6

2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid

Cat. No.: B2565264
CAS No.: 380640-18-6
M. Wt: 267.32
InChI Key: JVGWTBSLLYTTDI-UHFFFAOYSA-N
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Description

2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid is a high-purity chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic uses. This specialty chemical belongs to the class of thiophene-based carboxylic acids, which are versatile building blocks in organic and materials synthesis . The molecule features a carboxylic acid functional group, enabling its use in various transformations such as amidation and esterification to create novel derivatives . Furthermore, its core structure incorporates a bithiophene motif, a feature of significant interest in the development of organic electronic materials and as a substrate in metal-catalyzed coupling reactions to construct more complex molecular architectures . Researchers can leverage this compound as a key synthetic intermediate in medicinal chemistry, polymer science, and the development of advanced functional materials.

Properties

IUPAC Name

2-acetamido-4-thiophen-2-ylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S2/c1-6(13)12-10-9(11(14)15)7(5-17-10)8-3-2-4-16-8/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVGWTBSLLYTTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=CS1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid typically involves multi-step reactions starting from commercially available thiophene derivatives. One common method includes:

    Nitration: Thiophene is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Acetylation: The amino group is acetylated to form the acetamido derivative.

    Carboxylation: The thiophene ring is carboxylated at the desired position.

Industrial Production Methods

Industrial production often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum are used in hydrogenation steps, while carboxylation can be facilitated by carbon dioxide under high pressure .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Inhibition of c-Jun N-terminal Kinases (JNKs)

One of the primary applications of 2-acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid is as a selective inhibitor of c-Jun N-terminal kinases (JNKs). JNKs play a critical role in various cellular processes, including apoptosis and inflammation. The inhibition of these kinases can have therapeutic implications in treating diseases such as cancer and neurodegenerative disorders .

Analgesic Activity

Recent studies have indicated that derivatives of this compound exhibit significant analgesic properties. For instance, a study evaluated the analgesic activity of new derivatives synthesized from related thiophene compounds, demonstrating that these derivatives provided pain relief greater than that of standard analgesics like metamizole. The mechanisms by which these compounds exert their effects are still under investigation, but they show promise in pain management .

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to modify the electronic and optical properties through structural changes allows for the design of materials with tailored functionalities .

Conductive Polymers

Compounds like this compound can be incorporated into conductive polymers. These materials are essential for applications in sensors, batteries, and flexible electronics due to their conductivity and mechanical flexibility .

Case Study 1: Analgesic Efficacy

A study published in Chimica Techno Acta detailed the synthesis and evaluation of new derivatives based on thiophene carboxylic acids, highlighting their analgesic effects through rigorous testing on animal models. The results indicated significant pain relief compared to control substances, suggesting potential for further development into therapeutic agents .

Case Study 2: Electronic Properties

Research conducted on the application of thiophene-based compounds in organic electronics demonstrated that incorporating this compound into polymer matrices enhanced charge mobility and device performance in OLEDs. This finding opens avenues for developing more efficient organic electronic devices .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The thiophene ring’s electronic properties facilitate these interactions by stabilizing the transition states and intermediates .

Comparison with Similar Compounds

Key Observations :

Pharmacological Activity

Analgesic activity is a critical focus for thiophene-3-carboxylic acid derivatives. Studies on tetrahydrobenzo[b]thiophene derivatives (e.g., compounds from and ) demonstrate analgesic effects surpassing metamizole in murine models . However, its discontinuation may reflect inferior performance in preclinical evaluations or stability issues.

Physicochemical Properties
Property 2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic Acid Thiophene-2-carboxylic Acid Tetrahydrobenzo[b]thiophene Derivatives
Molecular Weight 283.33 g/mol 128.15 g/mol ~300–400 g/mol
Solubility Likely polar aprotic solvents (DMF, acetic acid) Water-soluble Moderate (ethanol, DMSO)
Stability Discontinued (stability issues inferred) Stable Lab-stable

Biological Activity

2-Acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid (CAS Number: 380640-18-6) is a thiophene derivative with potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This compound has garnered interest due to its structural features that may contribute to its pharmacological properties.

Chemical Structure

The molecular structure of this compound includes a thiophene ring, an acetamido group, and a carboxylic acid functional group. This combination is believed to play a significant role in its biological activity.

Anti-inflammatory Activity

Research indicates that thiophene-based compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain thiophene derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory response. The compound under discussion has been noted to have an IC50 value of approximately 29.2 µM against the 5-lipoxygenase enzyme, suggesting moderate potency in reducing inflammation .

Table 1: Inhibitory Activity of Thiophene Derivatives

CompoundTarget EnzymeIC50 Value (µM)
This compound5-LOX29.2
Compound ACOX6.0
Compound BLOX6.6

Analgesic Activity

The analgesic effects of thiophene derivatives have also been explored. In animal models, compounds similar to this compound demonstrated significant pain relief comparable to standard analgesics like metamizole. In one study, derivatives showed analgesic activity exceeding that of the control drug with ED50 values indicating effective pain management .

The anti-inflammatory mechanism of action for thiophene derivatives often involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These compounds may modulate signaling pathways associated with inflammation, including the NF-ĸB pathway, which is crucial for the expression of various inflammatory mediators .

Case Studies

  • In Vivo Studies : In a study involving carrageenan-induced paw edema in rats, a related thiophene derivative exhibited an anti-inflammatory effect superior to indomethacin, demonstrating a reduction in paw swelling by approximately 58% at a dose of 50 mg/kg .
  • Cell Culture Studies : In vitro assays using THP-1 monocytes indicated that treatment with thiophene derivatives significantly reduced the expression levels of pro-inflammatory cytokines following LPS stimulation, reinforcing their potential therapeutic role in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 2-acetamido-4-(thiophen-2-yl)thiophene-3-carboxylic acid and its derivatives?

The synthesis typically involves the Gewald reaction or intramolecular cyclization of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride. For example, 2-{[5-aryl-2-oxofuran-3(3H)-ylidene]amino}thiophene-3-carboxylic acids can undergo decyclization to form derivatives with analgesic activity. Key steps include:

  • Cyclization : Formation of the thiophene core via acid-catalyzed reactions.
  • Functionalization : Introduction of the acetamido and thiophen-2-yl groups using amine coupling or electrophilic substitution.
    Validation relies on 1H/13C NMR, IR spectroscopy, and elemental analysis to confirm regiochemistry and purity .

Q. How is the structural integrity of this compound verified in synthetic workflows?

Standard characterization methods include:

  • NMR spectroscopy : Assigning peaks for the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and acetamido group (δ 2.1 ppm for CH₃).
  • IR spectroscopy : Confirming carboxylic acid (1700–1750 cm⁻¹) and amide (1650–1680 cm⁻¹) functionalities.
  • Elemental analysis : Ensuring stoichiometric agreement (e.g., C: ~53%, H: ~4.5%, N: ~5.8% for C₁₁H₁₃NO₃S) .

Q. What pharmacological activities have been reported for this compound?

Derivatives exhibit analgesic activity exceeding metamizole in murine models (e.g., 30–50% latency increase in the "hot plate" test at 50 mg/kg, intraperitoneal injection). Activity correlates with substituents on the aryl group and hydrogen-bonding capacity of the carboxylic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol forms in the thiophene ring) or solvent effects . Strategies include:

  • Variable-temperature NMR : To detect dynamic equilibria.
  • DFT calculations : Predicting stable conformers and comparing with experimental spectra.
  • X-ray crystallography : Definitive structural assignment for crystalline derivatives .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Key optimizations:

  • Catalyst selection : CuCl₂ or t-BuONO for regioselective coupling (yield improvement from 40% to >70%).
  • Reaction temperature : Controlled cyclization at 60–80°C minimizes side-product formation.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) to isolate the target compound .

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

A SAR study revealed:

  • Thiophen-2-yl substitution : Electron-withdrawing groups (e.g., -NO₂) enhance analgesic activity (ED₅₀: 12 mg/kg vs. 25 mg/kg for unsubstituted analogs).
  • Carboxylic acid bioisosteres : Methyl ester derivatives reduce solubility but improve BBB penetration in CNS-targeted studies.
  • Acetamido replacement : Urea or sulfonamide groups diminish activity, highlighting the critical role of hydrogen bonding .

Q. What in silico methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify potential targets like NMDA receptors or COX-2. Key parameters:

  • Binding affinity : ΔG ≤ −8 kcal/mol for GluN2B receptor inhibition.
  • ADMET profiles : Predicted logP ~2.5 (optimal for CNS penetration) and low hepatotoxicity risk .

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